
(R)-1-(3-Fluorophényl)éthanol
Vue d'ensemble
Description
(R)-1-(3-Fluorophenyl)ethanol is not directly discussed in the provided papers; however, the papers do discuss closely related compounds that are key chiral intermediates for the synthesis of various pharmaceutical agents. These compounds include (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, and (R)-2-Chloro-1-(3-chlorophenyl)ethanol. These substances are structurally similar to (R)-1-(3-Fluorophenyl)ethanol and are used in the production of chemokine CCR5 antagonists, aprepitant, and β-adrenoceptor receptor (β-AR) agonists, respectively .
Synthesis Analysis
The synthesis of these chiral alcohols involves the asymmetric reduction of their corresponding ketones. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is synthesized using recombinant Escherichia coli cells, which exhibit excellent enantioselectivity. The process is enhanced by using a polar organic solvent-aqueous medium, specifically isopropanol, to improve solubility and cell membrane permeability . Similarly, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is produced by the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone using Leifsonia xyli CCTCC M 2010241 cells with isopropanol as a co-substrate for cofactor recycling . The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is carried out by the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using permeabilized cells of Candida ontarioensis, which after cetyltrimethylammonium bromide-pretreatment, show increased activity .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a chiral center at the carbon atom bearing the hydroxyl group, which is responsible for their optical activity. The fluorine or chloro substituents on the phenyl ring influence the electronic properties and reactivity of these molecules. The trifluoromethyl groups in (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol are particularly electron-withdrawing, which can affect the reduction process and the overall yield .
Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of these compounds is the enantioselective reduction of a ketone to a secondary alcohol. This reaction is catalyzed by various microorganisms, which contain enzymes capable of reducing the ketone group while maintaining high enantiomeric excess (ee). The reaction conditions, including temperature, solvent, and substrate concentration, are optimized to achieve high yields and ee .
Physical and Chemical Properties Analysis
The physical and chemical properties of these chiral alcohols are influenced by their molecular structures. The presence of halogen substituents affects their solubility in organic solvents, which is a critical factor in the synthesis process. The high enantiomeric excess indicates that these compounds have a single, well-defined stereochemistry, which is crucial for their activity as pharmaceutical intermediates. The optimization of reaction conditions, such as the use of isopropanol as a cosolvent, is aimed at improving these properties to enhance the efficiency of the biocatalytic processes .
Applications De Recherche Scientifique
Recherche en protéomique
“(R)-1-(3-Fluorophényl)éthanol” est utilisé comme biochimique dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses expériences impliquant l'analyse et l'identification des protéines.
Synthèse pharmaceutique
Ce composé est utilisé comme élément constitutif dans la synthèse pharmaceutique . Plus précisément, il a été utilisé dans la préparation et les études de relation structure-activité (SAR) des tolylamines ayant une activité antagoniste du récepteur 5-HT6 . Les antagonistes du récepteur 5-HT6 sont étudiés pour leurs effets thérapeutiques potentiels dans le traitement de plusieurs troubles neurologiques et psychiatriques.
Études sur les composés chiraux
“this compound” est un composé chiral . Les composés chiraux sont des molécules qui ne sont pas superposables à leur image miroir. Ces composés sont intéressants dans de nombreuses réactions et procédés chimiques car ils ont souvent des réactions différentes avec d'autres composés chiraux, conduisant à une variété de produits possibles.
Chimie organofluorée
En tant que composé organofluoré, “this compound” est intéressant dans le domaine de la chimie organofluorée . Les composés organofluorés sont des composés organiques qui contiennent du fluor. Ils sont utilisés dans une variété d'applications, y compris les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Recherche biochimique
“this compound” peut être utilisé dans diverses applications de recherche biochimique en raison de sa structure et de ses propriétés uniques . Il peut être utilisé dans des études portant sur le rôle de composés similaires dans les systèmes biologiques.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381254 | |
| Record name | (R)-1-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126534-33-6 | |
| Record name | (αR)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




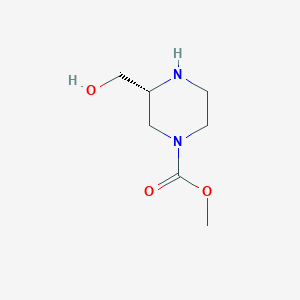
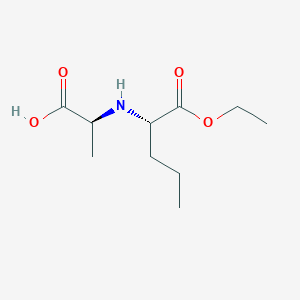
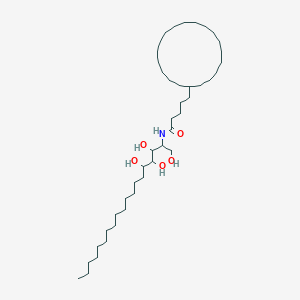


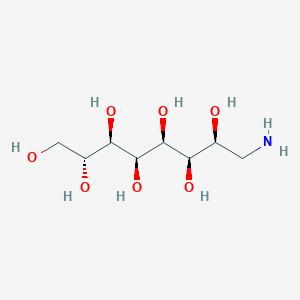
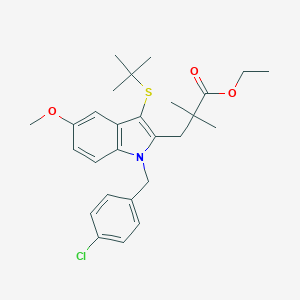

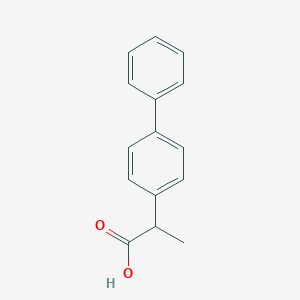


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
